N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with three isopropyl groups and a sulfonamide linkage to a 5-methyl-1,3,4-thiadiazole moiety. Thiadiazoles are known for their roles in antimicrobial and enzyme-inhibitory applications, as seen in cephalosporin antibiotics . The compound’s synthesis likely involves nucleophilic substitution reactions between a sulfonyl chloride precursor and a thiadiazol-2-amine, analogous to methods described for related sulfonamides .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S2/c1-10(2)14-8-15(11(3)4)17(16(9-14)12(5)6)25(22,23)21-18-20-19-13(7)24-18/h8-12H,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESGOCVIGKDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Analogues with Thiadiazole Moieties
Compound A : Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl
- Structure : Shares the 5-methyl-1,3,4-thiadiazol-2-yl group but linked via a thioether (-S-) to an N-methyl-N-phenylacetamide.
- Key Differences : The absence of a sulfonamide group and a tris-isopropylbenzene core reduces steric bulk compared to the target compound. This likely decreases lipophilicity and alters metabolic stability.
- Bioactivity : Thioether-linked thiadiazoles are associated with antimicrobial activity, though specific data for this compound are unavailable .
Compound B: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Structure : A cephalosporin antibiotic derivative incorporating the 5-methyl-1,3,4-thiadiazol-2-yl group.
- Key Differences: The bicyclic β-lactam core and tetrazole moiety confer β-lactamase resistance and Gram-negative activity, unlike the non-antibiotic sulfonamide structure of the target compound.
- Regulatory Status : Approved for clinical use, highlighting the therapeutic relevance of thiadiazole-containing pharmaceuticals .
Functional Analogues with Sulfonamide Groups
Compound C: Benzenesulfonamide, 4-amino-N-(5-methyl-1,3a-thiadiazol-2-yl)-
- Structure: A simpler sulfonamide with a single thiadiazole substituent and an amino group on the benzene ring.
- Regulatory Status : Listed in banned pharmaceutical databases (e.g., Sweden) due to toxicity concerns, underscoring the importance of substituent effects on safety profiles .
Compound D : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
- Structure : Contains a sulfanylacetamide bridge linking pyrimidine and isoxazole rings.
- Key Differences: The isoxazole and pyrimidine groups may modulate target selectivity compared to thiadiazole-based compounds. No data on lipophilicity or bioavailability are available .
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity : The tris-isopropyl substitution in the target compound likely enhances membrane permeability but may limit solubility, a trade-off observed in hydrophobic sulfonamides. This contrasts with Compound B, where polar functional groups balance lipophilicity for antibiotic efficacy .
- Toxicity Considerations : The regulatory ban on Compound C highlights the necessity of structural optimization to mitigate adverse effects, particularly in sulfonamide-thiadiazole hybrids .
- Synthetic Challenges : Synthesis of the target compound may require rigorous purification to avoid byproducts, as seen in analogous thiadiazole sulfonamide preparations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
